Vomilenine

Description

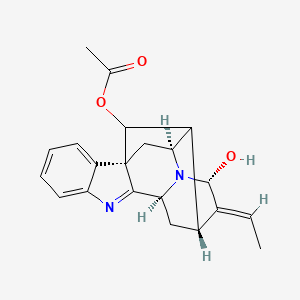

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H22N2O3 |

|---|---|

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

[(1R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

InChI |

InChI=1S/C21H22N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-17,19-20,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17?,19+,20+,21+/m0/s1 |

Clé InChI |

BERYBAUEDCRDKM-FDHUPVAHSA-N |

SMILES isomérique |

C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H](C2[C@H]6OC(=O)C)N3[C@@H]1O |

SMILES canonique |

CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1O |

Synonymes |

vomilenine |

Origine du produit |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Research Applications

Plant Sources and Organ-Specific Accumulation of Vomilenine

This compound is primarily found in plants of the Apocynaceae family, which is known for producing a wide array of over 2,000 MIAs. europa.eu These complex organic compounds are synthesized by plants as secondary metabolites, often as a defense mechanism against herbivores and pathogens. encyclopedia.pubwikipedia.org

Rauvolfia serpentina, commonly known as Indian snakeroot, is a key medicinal plant in the Apocynaceae family and serves as a principal source for the study of this compound. nih.govresearchgate.net This plant has a long history of use in traditional medicine for its calming and antihypertensive effects. nih.gov R. serpentina produces approximately 150 different MIAs, with this compound being a crucial branch-point intermediate in the intricate network of alkaloid biosynthesis. nih.gov

Research has shown that the accumulation of this compound and its derivatives is organ-specific. While the antiarrhythmic compound ajmaline (B190527), a downstream product of this compound, is found in high concentrations in the roots of R. serpentina, other related alkaloids accumulate in different parts of the plant. nih.govresearchgate.net For instance, perakine (B201161), an isomer of this compound, and its derivatives are found in the leaves. nih.gov This differential accumulation is linked to the expression patterns of the enzymes involved in their biosynthesis. For example, this compound reductase, an enzyme that channels this compound towards ajmaline production, is highly expressed in the roots. nih.gov Conversely, enzymes leading to perakine are more abundant in the leaves. nih.gov Hairy root cultures of R. serpentina have also been shown to accumulate this compound. mdpi.com

Detection in Other MIA-Producing Genera

While Rauvolfia serpentina is the most studied source, this compound and its biosynthetic pathway are also present in other related genera within the Apocynaceae family. For example, Rauvolfia tetraphylla (devil pepper) is another well-known medicinal plant that produces a variety of MIAs, including ajmaline, indicating the presence of this compound as a precursor. nih.gov The study of different Rauvolfia species and other MIA-producing plants like Catharanthus roseus (Madagascar periwinkle) provides valuable insights into the evolution and diversification of these complex metabolic pathways. researchgate.netbiorxiv.org

Chromatographic and Spectroscopic Techniques for Research-Scale Isolation

The isolation and purification of this compound from plant extracts for research purposes rely on a combination of chromatographic and spectroscopic techniques. ontosight.ai

Thin Layer Chromatography (TLC) for Purification

Thin Layer Chromatography (TLC) is a fundamental and versatile technique used for the initial separation and purification of compounds from a mixture. wikipedia.orgchemistryhall.com In the context of this compound isolation, TLC can be used to monitor the progress of purification and to separate small quantities of the compound. lookchem.comcore.ac.uk The principle of TLC involves a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.org Different compounds in the mixture travel up the plate at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. wikipedia.org For preparative purposes, the area of the TLC plate containing the desired compound can be scraped off, and the compound can be extracted with a suitable solvent. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. wikipedia.org It is extensively used in the fractionation of complex plant extracts to isolate specific compounds like this compound. ontosight.ainih.gov HPLC operates on the same principle as other forms of column chromatography but utilizes high pressure to pump the mobile phase through a column packed with a stationary phase, resulting in higher resolution and faster separation times. wikipedia.org

In the isolation of this compound, HPLC is employed to separate the crude extract into different fractions. researchgate.netuu.se These fractions can then be further analyzed to identify those containing this compound. Preparative HPLC can be used to isolate larger quantities of the pure compound. jsmcentral.org The purity of the isolated this compound is also assessed using analytical HPLC, where a single, sharp peak on the chromatogram indicates a high degree of purity. wikipedia.org

Quantitative Analysis Methodologies in Plant Extracts for Biosynthetic Studies

Quantitative analysis of this compound in plant extracts is crucial for understanding its biosynthetic pathway and for metabolic engineering efforts. cocukkorumaturkiye.com These studies often involve measuring the concentration of this compound and other related alkaloids in different plant tissues or under various experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the detection and quantification of this compound in complex biological matrices. nih.govrsc.org This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for accurate identification and measurement even at low concentrations. nih.govplos.org

In research settings, LC-MS/MS is used to analyze this compound content in plant tissues, cell cultures, and engineered microbial systems designed for alkaloid biosynthesis. nih.govresearchgate.net The technique is particularly valued for its specificity, which is achieved through methods like Multiple Reaction Monitoring (MRM). researchgate.net In MRM, a specific precursor ion corresponding to the molecule of interest is selected and fragmented, and then a specific product ion resulting from that fragmentation is monitored. This process creates a highly specific ion transition that minimizes interference from other compounds in the sample. nih.govnih.gov

For this compound, a key characteristic monitored is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 351. nih.gov Research has established a specific and reliable ion transition for its detection and quantification.

Table 1: LC-MS/MS Parameters for this compound Detection

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 351 | nih.govresearchgate.netd-nb.info |

| Product Ion | m/z 246 | nih.govresearchgate.net |

This specific transition allows researchers to confirm the presence of this compound and quantify its accumulation in various experimental setups, such as in yeast strains engineered to produce ajmaline pathway intermediates. nih.govresearchgate.net The use of LC-MS/MS has been pivotal in confirming the enzymatic conversion of the precursor vinorine (B1233521) to this compound by the enzyme vinorine hydroxylase. d-nb.info The method's ability to detect even trace amounts makes it invaluable for studying metabolic pathways and for the metabolic profiling of pharmaceuticals. d-nb.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of this compound. nih.govnumberanalytics.com While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed insights into the atomic structure, including the connectivity and spatial arrangement of atoms within the molecule. numberanalytics.comlibretexts.org This is crucial for confirming the identity of a compound isolated from a natural source or produced in a biosynthetic reaction, distinguishing it from isomers and other structurally similar alkaloids. nih.govd-nb.info

The structural confirmation of this compound involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the types and numbers of hydrogen and carbon atoms in their respective chemical environments. libretexts.orgresearchgate.net

2D NMR: More complex 2D NMR techniques are used to establish the complete molecular framework by showing correlations between different nuclei. d-nb.inforesearchgate.net

Table 2: NMR Techniques Used for this compound Structural Confirmation

| NMR Experiment | Purpose | Source |

|---|---|---|

| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons in the structure. | d-nb.inforesearchgate.net |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their attached carbons. | d-nb.info |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range couplings between protons and carbons (typically 2-3 bonds apart), helping to piece together the molecular skeleton. | d-nb.info |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals protons that are close to each other in space, which is critical for determining the stereochemistry of the molecule. | d-nb.info |

Researchers purify this compound from sources like R. serpentina leaves and then subject it to these NMR analyses. nih.gov The resulting spectral data, including chemical shifts, are then compared with previously published values to definitively confirm the structure. nih.govresearchgate.net NMR studies have also revealed that this compound can exist in solution as a mixture of two rapidly interconverting epimers at position C-21, designated as 21(R)- and 21(S)-vomilenine. d-nb.infonih.gov This equilibrium is observable in NMR spectra, where some proton signals may appear as double sets. researchgate.net

Elucidation of the Vomilenine Biosynthetic Pathway

Upstream Precursors and Initial Enzymatic Steps

The biosynthesis of vomilenine originates from the convergence of the shikimate pathway, which provides tryptamine (B22526), and the mevalonate (B85504) pathway, which provides the monoterpenoid precursor secologanin (B1681713). wikipedia.orgwikipedia.org

Condensation of Tryptamine and Secologanin by Strictosidine (B192452) Synthase (STR)

The initial committed step in the biosynthesis of monoterpenoid indole (B1671886) alkaloids, including this compound, is the Pictet-Spengler condensation of tryptamine and secologanin. wikipedia.orgwikipedia.orgacs.orgnih.gov This crucial reaction is catalyzed by the enzyme strictosidine synthase (STR; EC 4.3.3.2). wikipedia.orgacs.orgnih.govnih.gov STR facilitates the formation of 3-α(S)-strictosidine, the universal precursor for a vast array of MIAs. wikipedia.orgwikipedia.orgnih.gov The enzyme has been purified and characterized from various alkaloid-producing plants, including Catharanthus roseus and Rauvolfia serpentina. wikipedia.orgnih.gov Studies have shown that STR exhibits substrate specificity for tryptamine and secologanin, leading exclusively to the formation of strictosidine with a specific stereochemistry. acs.orgnih.govnih.gov

Formation of Strictosidine Aglycone and Subsequent Transformations

Following the formation of strictosidine, the next step involves the removal of the glucose moiety by strictosidine β-glucosidase (SGD; EC 3.2.1.105). cimap.res.innih.govnih.gov This deglycosylation yields a highly reactive intermediate known as strictosidine aglycone. cimap.res.innih.govbiorxiv.org The strictosidine aglycone is unstable and undergoes spontaneous rearrangements, leading to the formation of various intermediates, such as cathenamine, epi-cathenamine, and 4,21-dehydrogeissoschizine. cimap.res.inbiorxiv.org These reactive intermediates then feed into divergent downstream pathways, ultimately leading to the diverse structures of MIAs. nih.govbiorxiv.org While strictosidine aglycone is a central intermediate, its reactive nature makes its isolation challenging. nih.gov

Vinorine (B1233521) as the Immediate Precursor to this compound

In the specific biosynthetic route leading to ajmaline (B190527), vinorine has been identified as the immediate precursor to this compound. unb.cawikipedia.orgnih.govresearchgate.net Vinorine itself is formed from intermediates derived from the strictosidine aglycone. wikipedia.org Specifically, polyneuridine (B1254981) aldehyde, a sarpagan-type alkaloid derived from strictosidine aglycone, is methylated to synthesize 16-epi-vellosimine, which is then acetylated by vinorine synthase (VS) to form vinorine. wikipedia.org

Enzymatic Conversion of Vinorine to this compound by Vinorine Hydroxylase (VH)

The conversion of vinorine to this compound is catalyzed by the enzyme vinorine hydroxylase (VH). unb.cawikipedia.orgnih.govscilit.comnih.gov VH is a cytochrome P450 enzyme that specifically hydroxylates vinorine at the C21 position, resulting in the formation of this compound. researchgate.netscilit.comnih.govd-nb.info Research has characterized VH and confirmed its role in this hydroxylation step. nih.govscilit.comnih.gov Interestingly, studies have also revealed that vinorine hydroxylase can exhibit dual catalytic activity, also catalyzing the non-oxidative isomerization of this compound to perakine (B201161), an alkaloid with a different structural scaffold. researchgate.netscilit.comnih.govresearchgate.net This dual functionality of VH highlights its significant role in controlling the metabolic flux at a branch point in the ajmalan (B1240692) alkaloid pathway, influencing the production of either ajmaline or perakine. scilit.comnih.gov this compound itself has been found to exist as a mixture of rapidly interconverting epimers. scilit.comnih.govresearchgate.net

Enzymology of Vomilenine S Transformations in Alkaloid Biosynthesis

Vinorine (B1233521) Hydroxylase (VH) Characterization

Vinorine hydroxylase (VH) is a crucial enzyme in the biosynthesis of ajmaline (B190527), catalyzing the conversion of vinorine to vomilenine. nih.govwikipedia.org This enzyme has been a subject of significant research to elucidate its structure, function, and catalytic mechanism in the broader context of monoterpene indole (B1671886) alkaloid (MIA) biosynthesis. nih.gov

VH has been identified as a cytochrome P450 (CYP) enzyme. nih.govwikipedia.org These enzymes are a large family of heme-containing monooxygenases that play a vital role in the metabolism of a wide variety of compounds. nih.gov The systematic name for this enzyme is vinorine,NADPH:oxygen oxidoreductase (21alpha-hydroxylating). wikipedia.org The reaction catalyzed by VH involves the substrates vinorine, NADPH, H+, and O2, yielding the products this compound, NADP+, and H2O. wikipedia.org The identification of VH as a cytochrome P450 enzyme was a significant step in understanding the oxidative steps in ajmaline biosynthesis. wikipedia.org

A surprising and significant finding regarding VH is its dual catalytic activity. nih.govjic.ac.uk In addition to its primary function of hydroxylating vinorine to form this compound, VH also catalyzes the non-oxidative isomerization of this compound into perakine (B201161). nih.govjic.ac.uk This dual functionality positions VH at a critical bifurcation point in the alkaloid biosynthesis pathway, controlling the metabolic flux towards either ajmaline or perakine. nih.gov The enzyme does not, however, use perakine as a substrate, indicating that the isomerization from this compound to perakine is a directional process. nih.gov This discovery highlights the remarkable catalytic versatility that has evolved within plant enzyme systems. nih.gov

| Feature | Description |

| Primary Catalytic Activity | Hydroxylation of vinorine to form this compound. |

| Secondary Catalytic Activity | Non-oxidative isomerization of this compound to perakine. |

| Significance | Controls the bifurcation of the metabolic pathway towards either ajmaline or perakine biosynthesis. |

This compound Reductase (VR) and Dihydrothis compound Reductase (DHVR)

Following the formation of this compound, the biosynthetic pathway towards ajmaline involves two critical reduction steps. These reactions are catalyzed by two distinct enzymes: this compound Reductase (VR) and Dihydrothis compound Reductase (DHVR). researchgate.net

A novel NADPH-dependent enzyme, this compound Reductase, was isolated from Rauvolfia serpentina cell suspension cultures. researchgate.net This enzyme, with a molecular weight of approximately 43 kDa, exhibits optimal activity at a temperature of 30°C and a pH range of 5.7-6.2. researchgate.net The discovery and characterization of VR and the subsequent reductase, DHVR, were crucial in elucidating the previously missing steps in the ajmaline biosynthetic pathway. researchgate.net

VR and DHVR act in a sequential manner to reduce the double bonds present in the this compound molecule. researchgate.net this compound Reductase specifically catalyzes the reduction of the 1,2-imine double bond of the indolenine system in this compound. researchgate.net Following this, Dihydrothis compound Reductase is responsible for the reduction of the 19,20-ethylidene double bond. researchgate.net This two-step reduction process ultimately leads to the formation of 17-O-acetylnorajmaline. researchgate.net

| Enzyme | Substrate | Product | Double Bond Reduced |

| This compound Reductase (VR) | This compound | 1,2-Dihydrothis compound (B1246003) | 1,2-imine |

| Dihydrothis compound Reductase (DHVR) | 1,2-Dihydrothis compound | 17-O-acetylnorajmaline precursor | 19,20-ethylidene |

The reduction catalyzed by this compound Reductase is highly stereospecific. researchgate.net The enzyme facilitates the saturation of the indolenine double bond of this compound with the specific formation of 2β(R)-1,2-dihydrothis compound. researchgate.net This high degree of stereospecificity is a common feature of enzymatic reactions in alkaloid biosynthesis and is critical for producing the correct stereoisomer of the final product. nih.gov

NADPH Dependency of Reductase Activity

The reduction of this compound is a crucial step in the ajmaline biosynthetic pathway, and this reaction is catalyzed by an enzyme known as this compound reductase. A salient feature of this enzyme is its strict dependence on the cofactor Nicotinamide (B372718) Adenine Dinucleotide Phosphate (NADPH) for its catalytic activity. researchgate.net This dependency is a common characteristic of many reductases involved in secondary metabolism, where NADPH provides the necessary reducing equivalents for the enzymatic reaction.

This compound reductase, isolated from Rauvolfia serpentina cell suspension cultures, utilizes NADPH to saturate the indolenine double bond of this compound. researchgate.net This stereospecific reduction leads to the formation of 1,2-dihydrothis compound. The reaction can be summarized as follows:

This compound + NADPH + H⁺ → 1,2-Dihydrothis compound + NADP⁺

The absolute requirement for NADPH highlights the tight integration of alkaloid biosynthesis with the primary metabolism of the plant cell, which is responsible for generating and regenerating the cellular pool of NADPH. The specificity for NADPH over NADH is another important characteristic of many biosynthetic reductases, allowing for the independent regulation of anabolic and catabolic pathways within the cell.

The catalytic mechanism of NADPH-dependent reductases generally involves the transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to the substrate. The stereospecificity of this transfer is a hallmark of enzymatic catalysis. In the case of this compound reductase, the hydride transfer results in the specific formation of the 2β(R)-1,2-dihydrothis compound isomer, underscoring the high degree of control exerted by the enzyme's active site architecture. researchgate.net

Enzyme Kinetics and Mechanistic Studies

The efficiency and specificity of the enzymes involved in this compound's transformations can be quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are fundamental to understanding the enzyme's affinity for its substrates and its catalytic turnover rate.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), Vmax, and Km:

v₀ = (Vmax * [S]) / (Km + [S])

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

Km , the Michaelis constant, is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km value indicates a higher affinity.

While the conceptual framework of Michaelis-Menten kinetics is crucial for understanding the behavior of the enzymes in the this compound pathway, specific Km and Vmax values for this compound reductase and other directly related enzymes are not extensively reported in the available scientific literature. However, studies on related enzymes in alkaloid biosynthesis provide insights into their general kinetic properties.

For instance, studies on vinorine hydroxylase , the enzyme that catalyzes the formation of this compound from vinorine, have revealed its high substrate specificity. clockss.org This cytochrome P450-dependent monooxygenase exclusively accepts vinorine as its substrate from a range of structurally similar compounds, highlighting the stringent requirements of the active site. clockss.org This high specificity is a common feature of enzymes in secondary metabolic pathways, ensuring the precise construction of complex molecular architectures.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameter | Reported Value/Observation |

|---|---|---|---|---|

| This compound Reductase | This compound, NADPH | 1,2-Dihydrothis compound, NADP⁺ | Km, Vmax | Specific values not readily available in literature. |

| Vinorine Hydroxylase | Vinorine, NADPH, O₂ | This compound, NADP⁺, H₂O | Substrate Specificity | Highly specific for vinorine. clockss.org |

Gene Expression and Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound and its subsequent conversion to ajmaline is a tightly regulated process, controlled at the level of gene expression. The genes encoding the biosynthetic enzymes are subject to complex regulatory networks that respond to developmental cues and environmental stimuli.

In the context of terpenoid indole alkaloid (TIA) biosynthesis, of which the ajmaline pathway is a part, several transcription factors have been identified as key regulators. These transcription factors can either activate or repress the expression of the biosynthetic genes.

Key transcription factors involved in the regulation of TIA pathways include:

ORCAs (Octadecanoid-responsive Catharanthus AP2-domain proteins): These transcription factors are known to upregulate the expression of several genes in the TIA pathway in Catharanthus roseus.

CrWRKY1: This WRKY-family transcription factor from C. roseus has been shown to positively regulate the expression of key pathway genes.

CrMYC2: A bHLH (basic helix-loop-helix) transcription factor that also plays a role in the jasmonate-responsive regulation of TIA biosynthesis.

While much of the detailed research on TIA gene regulation has been conducted in C. roseus, homologous regulatory systems are expected to be present in Rauvolfia serpentina. The expression of genes in the ajmaline pathway, including those for this compound biosynthesis, has been shown to be influenced by elicitors such as jasmonic acid (JA) and salicylic acid (SA) . patsnap.com These signaling molecules are involved in plant defense responses and can induce the expression of secondary metabolite biosynthetic genes.

Recent genomic and transcriptomic analyses of Rauvolfia species have led to the identification of several genes involved in ajmaline biosynthesis, including those encoding for this compound reductases. researchgate.netresearchgate.net The expression of these genes is often tissue-specific, with higher expression levels observed in the roots, which are the primary site of ajmaline accumulation. wikipedia.orgnih.gov

| Regulatory Factor | Type | Effect on Biosynthetic Genes | Example Organism |

|---|---|---|---|

| Jasmonic Acid (JA) | Elicitor | Upregulation of gene expression | Hamelia patens patsnap.com |

| Salicylic Acid (SA) | Elicitor | Upregulation of gene expression | Hamelia patens patsnap.com |

| ORCAs | Transcription Factor | Activation | Catharanthus roseus |

| CrWRKY1 | Transcription Factor | Positive Regulation | Catharanthus roseus |

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in the transformation of this compound are compartmentalized within specific subcellular locations. This spatial organization is crucial for the efficiency of the metabolic pathway, as it allows for the channeling of intermediates and the maintenance of optimal conditions for enzymatic reactions.

Research indicates that the enzymes of the ajmaline pathway are distributed between the cytosol and the endoplasmic reticulum (ER).

Vinorine hydroxylase , the enzyme responsible for the synthesis of this compound, is a membrane-bound cytochrome P450 enzyme . clockss.org These types of enzymes are typically anchored to the membrane of the endoplasmic reticulum . This localization is consistent with the hydrophobic nature of many intermediates in alkaloid biosynthesis.

This compound reductase , on the other hand, has been found to be a soluble enzyme , suggesting its localization in the cytosol . nih.gov The cytosolic localization of reductases is common in plant secondary metabolism.

This distribution of enzymes between the ER and the cytosol necessitates the transport of intermediates across the ER membrane. The this compound produced at the ER would need to be transported to the cytosol to be accessed by this compound reductase for the subsequent reduction step. This highlights the importance of transporter proteins in coordinating the metabolic flux through the pathway. The precise subcellular localization of enzymes plays a critical role in regulating their activity and preventing unwanted side reactions.

| Enzyme | Subcellular Localization | Evidence/Rationale |

|---|---|---|

| Vinorine Hydroxylase | Endoplasmic Reticulum (membrane-bound) | Identified as a cytochrome P450 enzyme. clockss.org |

| This compound Reductase | Cytosol (soluble) | Studies on similar reductases indicate cytosolic localization. nih.gov |

Chemical Synthesis Approaches to Vomilenine and Its Research Analogs

Total Synthesis Strategies of Related MIAs with Vomilenine as a Synthetic Target or Intermediate

Total synthesis efforts towards complex MIAs, such as ajmaline (B190527) and sarpagan-type alkaloids, often involve strategies that could potentially intersect with or utilize this compound as a key intermediate. The structural intricacy of ajmaline, characterized by an intricate bridge structure and multiple stereocenters, presents significant challenges for efficient and sustainable total chemical synthesis. unb.ca Despite these challenges, total chemical syntheses of ajmaline and related sarpagan type MIAs have been reported. nih.gov

Some synthetic strategies for sarpagine-ajmaline-koumine type alkaloids have focused on constructing the core indole-fused azabicyclo[3.3.1]nonane structure, which is a common feature in these compounds. nih.gov Approaches include Pictet-Spengler cyclizations, intramolecular condensation/addition methodologies, transition metal-mediated cyclizations, cycloaddition/annulation strategies, and Friedel-Crafts acylation. nih.gov While this compound itself might not always be the final target of these total syntheses, the methodologies developed for constructing the complex polycyclic frameworks of related MIAs are relevant to its potential total synthesis.

For instance, a unified synthetic strategy towards natural and non-natural sarpagine (B1680780) alkaloids and the ajmaline alkaloid vinorine (B1233521) has been developed. uni-konstanz.de This strategy involves a key [5+2]-dipolar cycloaddition and subsequent transformations, leading to intermediates that can diverge towards different alkaloid families depending on the stereochemical configuration. uni-konstanz.de Vinorine is a precursor to this compound in the ajmaline biosynthetic pathway, suggesting that synthetic routes to vinorine could potentially be extended to access this compound chemically. unb.caresearchgate.netuni-konstanz.de

Total synthesis efforts towards other MIAs, such as ajmalicine (B1678821) (also known as raubasine), a heteroyohimbine alkaloid, have employed asymmetric methods to control stereochemistry. nih.gov These methods, including asymmetric Pictet-Spengler reactions and controlled reductive steps, highlight the types of transformations necessary to assemble the complex stereochemical features found in this compound and related alkaloids. nih.gov

Semi-synthesis from Precursor Alkaloids for Structural Modification Studies

Semi-synthesis, utilizing naturally occurring precursor alkaloids, offers a route to access this compound and its derivatives, particularly for structural modification studies. This compound is a known intermediate in the biosynthesis of ajmaline, formed from vinorine through the action of vinorine hydroxylase (VH), a cytochrome P450 enzyme. unb.caresearchgate.net This enzymatic conversion of vinorine to this compound has been characterized. researchgate.net

Studies have explored the partial synthesis of Rauvolfia alkaloids, including this compound, from readily available precursors. jst.go.jp These semi-synthetic approaches can be valuable for producing this compound or modified versions for research purposes without undertaking a complete de novo total synthesis.

Furthermore, the use of biocatalysis in conjunction with chemical synthesis is an emerging area. For example, human cytochrome P450 3A4 has been shown to convert vinorine into this compound, alongside other products, demonstrating the potential for using enzymes in semi-synthetic routes to access this compound and explore structural diversity. researchgate.net

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies (non-clinical)

The design and synthesis of this compound analogs are important for understanding the relationship between chemical structure and biological activity (SAR), particularly in the context of its role as a biosynthetic intermediate and potential pharmacological target. SAR studies involve modifying the chemical structure of a compound and testing the effects of these modifications on its biological activity. wikipedia.org

While specific details on the synthesis of a wide range of this compound analogs for non-clinical SAR studies are not extensively detailed in the search results, the strategies used for synthesizing related MIAs and their analogs are applicable. The synthesis of C-19 methyl-substituted sarpagine, macroline, and ajmaline alkaloids, for instance, involves general strategies that allow for the introduction of structural variations. acs.orgresearchgate.net These strategies often utilize key intermediates that can be diverted to produce different alkaloid types or modified structures. acs.orgresearchgate.net

The development of unified synthetic strategies for families of alkaloids, as mentioned in Section 5.1, provides a platform for accessing not only natural products but also non-natural analogs. nih.govuni-konstanz.de By modifying the synthetic route or using different building blocks, researchers can synthesize analogs of this compound with variations in functional groups, stereochemistry, or the core ring system. These synthesized analogs can then be used in biochemical assays to probe the structural requirements for recognition by enzymes involved in the ajmaline biosynthetic pathway, such as this compound reductase (VR) and dihydrothis compound reductase (DHVR), or to investigate potential interactions with other biological targets. nih.govunb.ca

The study of enzymes involved in this compound's biosynthesis, like VR and DHVR, also indirectly supports the need for synthetic or semi-synthetic access to this compound and its derivatives (such as 1,2-dihydrothis compound) to characterize enzyme activity and substrate specificity. nih.govunb.caresearchgate.net Although the focus here is on the chemical synthesis of analogs for SAR, the insights gained from studying the enzymatic transformations of this compound inform the types of structural modifications that might be biologically relevant to synthesize and study.

Mechanistic Studies of Vomilenine S Biological Activities in Vitro and Preclinical Models

Role as an Intermediate in the Biosynthesis of Bioactive MIAs (e.g., Ajmaline)

Vomilenine is a central intermediate in the biosynthesis of the class Ia antiarrhythmic drug, ajmaline (B190527). nih.govwikipedia.org The pathway leading to ajmaline has been extensively studied in Rauvolfia serpentina (Indian Snakeroot). nih.govannualreviews.org The formation and conversion of this compound involve a series of specific enzymatic steps.

The biosynthesis begins with the hydroxylation of the alkaloid vinorine (B1233521) at the C-21 position. researchgate.netwikipedia.org This crucial step is catalyzed by vinorine hydroxylase (VH), a cytochrome P450-dependent enzyme, to produce this compound. researchgate.netnih.govnih.gov Following its formation, this compound undergoes a two-step reduction process to continue towards ajmaline. nih.govwikipedia.org

The first reduction is the saturation of the indolenine double bond (C1, C2) of this compound, a reaction catalyzed by this compound reductase (VR). nih.govnih.gov This NADPH-dependent enzyme stereospecifically forms 1,2(R)-dihydrothis compound. nih.govnih.gov Subsequently, a second reductase, 1,2-dihydrothis compound (B1246003) reductase (DHVR), acts on the 19,20-double bond to produce 17-O-acetylnorajmaline. nih.govwikipedia.org The final steps to ajmaline involve the deacetylation of 17-O-acetylnorajmaline by an acetylajmalan esterase (AAE) to yield norajmaline (B1263583), which is then methylated by norajmaline methyltransferase (NAMT) to form ajmaline. nih.govwikipedia.org Recent studies have successfully reconstituted the entire ajmaline biosynthetic pathway from this compound in engineered Baker's yeast (Saccharomyces cerevisiae), underscoring the well-defined role of these enzymes. nih.gov

Table 1: Key Enzymes in the Conversion of Vinorine to Ajmaline via this compound

| Precursor | Enzyme | Product | Function |

| Vinorine | Vinorine Hydroxylase (VH) | This compound | C-21 Hydroxylation |

| This compound | This compound Reductase (VR) | 1,2(R)-dihydrothis compound | Reduction of C1-C2 indolenine double bond |

| 1,2(R)-dihydrothis compound | 1,2-Dihydrothis compound Reductase (DHVR) | 17-O-acetylnorajmaline | Reduction of C19-C20 double bond |

| 17-O-acetylnorajmaline | Acetylajmalan Esterase (AAE) | Norajmaline | Deacetylation at C-17 |

| Norajmaline | Norajmaline Methyltransferase (NAMT) | Ajmaline | N-methylation |

This table summarizes the enzymatic cascade starting from vinorine that proceeds through the key intermediate this compound to ultimately produce ajmaline. Data sourced from nih.govwikipedia.orgnih.gov.

Potential as a Precursor for Divergent Alkaloid Pathways (e.g., Perakine (B201161) and Derivatives)

This compound's role extends beyond being a linear intermediate in ajmaline biosynthesis; it is a critical metabolic branch point. researchgate.netnih.gov It can be isomerized to form perakine, an alkaloid with a distinct structural scaffold, thereby initiating a divergent biosynthetic pathway. researchgate.netnih.gov

This bifurcation is controlled by the remarkable dual catalytic activity of a single enzyme: vinorine hydroxylase (VH). nih.gov In addition to its primary function of hydroxylating vinorine to create this compound, VH also catalyzes the non-oxidative isomerization of this compound into perakine. nih.govd-nb.info This isomerization involves an enzymatically induced ring-opening, rotation around a carbon-carbon bond, and subsequent ring closure to form the perakine structure. d-nb.info While this conversion can occur chemically under acidic conditions, the enzymatic catalysis by VH provides a biological control mechanism for partitioning the metabolic flux between the ajmaline and perakine pathways. nih.govnih.gov

Once formed, perakine can be further metabolized. For example, the NADPH-dependent enzyme perakine reductase (PR) reduces perakine to yield the alkaloid raucaffrinoline, expanding the chemical diversity originating from the this compound node. nih.gov

Table 2: Bifurcation of Metabolic Pathways at the this compound Intermediate

| Precursor | Enzyme | Product | Pathway |

| This compound | This compound Reductase (VR) | 1,2(R)-dihydrothis compound | Ajmaline Biosynthesis |

| This compound | Vinorine Hydroxylase (VH) | Perakine | Perakine Biosynthesis |

| Perakine | Perakine Reductase (PR) | Raucaffrinoline | Raucaffrinoline Biosynthesis |

This table illustrates how this compound serves as a branch-point intermediate, being directed towards different alkaloid backbones by distinct enzymes. Data sourced from nih.govd-nb.infonih.gov.

In Vitro Biotransformation Studies for Novel Alkaloid Generation

The central position of this compound in MIA biosynthesis makes it an attractive target for in vitro biotransformation studies aimed at producing natural or novel alkaloids. The enzymatic machinery of Rauvolfia and other organisms can be harnessed in controlled laboratory settings to convert this compound or its precursors.

One approach involves using heterologous expression systems. For example, the de novo biosynthesis of this compound and its subsequent conversion to ajmaline have been successfully achieved in engineered yeast. nih.gov By feeding this compound to yeast strains expressing the downstream enzymes (VR, DHVR, AAE, NAMT), researchers confirmed the production of ajmaline, demonstrating a viable platform for bioproduction. nih.gov

Furthermore, studies have explored the substrate promiscuity of enzymes from other organisms to generate diversity. Human cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, has been shown to convert vinorine into this compound both in vitro and in planta. d-nb.info Such studies highlight the potential for using enzymes from diverse biological sources to catalyze key steps in alkaloid pathways, potentially leading to the generation of novel derivatives. The biotransformation of ajmaline itself in plant cell cultures to yield new alkaloids like raumacline (B1245232) suggests that similar feeding experiments with its direct precursor, this compound, could be a fruitful strategy for discovering or synthesizing new compounds. scialert.net

Metabolic Fates and Biotransformation in Biological Systems Non Human

Enzymatic Biotransformation Pathways Beyond Primary Biosynthesis

Vomilenine serves as a substrate for several distinct enzymatic reactions, leading to a variety of alkaloid structures. These biotransformations are key control points in the metabolic network, directing the flow of intermediates toward different end products. nih.govd-nb.info

A notable enzyme is Vinorine (B1233521) hydroxylase (VH) , a cytochrome P450 enzyme (CYP82S18) from Rauwolfia serpentina. frontiersin.orgnih.gov This enzyme exhibits a rare dual catalytic activity. Its primary function is the hydroxylation of vinorine to produce this compound. nih.govnih.gov Surprisingly, it also catalyzes the subsequent non-oxidative isomerization of this compound into perakine (B201161), thereby controlling a significant bifurcation in the metabolic pathway. nih.govd-nb.info While this isomerization can occur without enzymes under extreme chemical conditions, the plant enzyme facilitates the reaction under physiological conditions. frontiersin.org

Another critical biotransformation is the reduction of this compound, a key step toward the synthesis of the antiarrhythmic alkaloid ajmaline (B190527). nih.govmdpi.com This reaction is catalyzed by This compound Reductase (VR) , a NADPH-dependent enzyme isolated from R. serpentina cell cultures. nih.gov VR specifically saturates the indolenine double bond of this compound to form 1,2-dihydrothis compound (B1246003). nih.govmdpi.com

Further enzymatic modifications include glycosylation. The enzyme This compound Glucosyltransferase utilizes UDP-glucose to transfer a glucose moiety to the 21-hydroxyl group of this compound, resulting in the formation of the glucoalkaloid raucaffricine. frontiersin.orgwikipedia.org

Additionally, another reductase, 1,2-dihydrothis compound 19,20(S)-reductase (DHVR) , has been shown to accept this compound as a substrate, catalyzing its reduction to 19,20-dihydrothis compound. nih.gov However, kinetic studies indicate that the reduction of this compound to 1,2-dihydrothis compound by VR is the preferred initial step in the main pathway to ajmaline. nih.gov

Table 1: Key Enzymatic Biotransformations of this compound This interactive table summarizes the primary enzymes that metabolize this compound.

| Enzyme | Enzyme Class | Reaction Catalyzed | Product(s) | Source(s) |

|---|---|---|---|---|

| Vinorine Hydroxylase (VH / CYP82S18) | Cytochrome P450 Monooxygenase | Non-oxidative isomerization of this compound | Perakine | frontiersin.org, nih.gov, nih.gov |

| This compound Reductase (VR) | Oxidoreductase | NADPH-dependent reduction of the indolenine double bond | 2β(R)-1,2-dihydrothis compound | nih.gov, wikipedia.org, nih.gov |

| This compound Glucosyltransferase | Glycosyltransferase (Hexosyltransferase) | Glycosylation at the C-21 position using UDP-glucose | Raucaffricine, UDP | wikipedia.org |

| 1,2-dihydrothis compound 19,20(S)-reductase (DHVR) | Oxidoreductase | Reduction of the 19,20-double bond | 19,20-dihydrothis compound | nih.gov, researchgate.net |

Identification of this compound Metabolites (e.g., Dihydrothis compound isomers)

The enzymatic pathways described above result in a series of distinct this compound metabolites, which have been isolated and characterized primarily from Rauwolfia species and their cell cultures. scialert.net

Perakine : An isomer of this compound, perakine is formed through a non-oxidative rearrangement catalyzed by vinorine hydroxylase (CYP82S18). nih.govnih.gov Its formation represents a major branch point leading away from the ajmaline pathway toward compounds like raucaffrinoline. frontiersin.org

Dihydrothis compound Isomers : Two principal reduced metabolites have been identified.

1,2-dihydrothis compound : This is the product of the action of this compound reductase (VR). nih.gov The reduction is stereospecific, forming 2β(R)-1,2-dihydrothis compound, a direct precursor in the ajmaline biosynthetic pathway. nih.govnih.gov

19,20-dihydrothis compound : This metabolite is formed when the ethylidene side chain of this compound is reduced, a reaction catalyzed by 1,2-dihydrothis compound 19,20(S)-reductase (DHVR). nih.govresearchgate.net This represents a potential alternative step in the broader metabolic network. researchgate.net

Raucaffricine : This glucoalkaloid is the product of glycosylation, where a glucose molecule is attached to this compound by this compound glucosyltransferase. wikipedia.orgthieme-connect.com

This compound Epimers : Structural investigations have shown that this compound itself exists in aqueous solutions as a mixture of interconverting epimers, specifically 21(R)- and 21(S)-vomilenine, in a ratio of approximately 3.4:1. researchgate.netnih.gov This equilibrium occurs spontaneously but is relevant to the substrate specificity of subsequent enzymatic reactions. researchgate.net

Table 2: Identified Metabolites Derived from this compound This interactive table details the major metabolites formed from this compound.

| Metabolite | Method of Formation | Key Enzyme(s) | Source(s) |

|---|---|---|---|

| Perakine | Isomerization | Vinorine Hydroxylase (CYP82S18) | frontiersin.org, nih.gov |

| 2β(R)-1,2-dihydrothis compound | Reduction of indolenine double bond | This compound Reductase (VR) | nih.gov, nih.gov, mdpi.com |

| 19,20-dihydrothis compound | Reduction of ethylidene side chain | 1,2-dihydrothis compound 19,20(S)-reductase (DHVR) | nih.gov, researchgate.net |

| Raucaffricine | Glycosylation | This compound Glucosyltransferase | wikipedia.org, thieme-connect.com |

| 21(R)- and 21(S)-Vomilenine | Spontaneous epimerization in solution | Not applicable (spontaneous equilibrium) | nih.gov, researchgate.net |

Role of Plant Cell Cultures in Metabolic Research

Plant cell cultures, particularly cell suspensions and hairy root cultures of Rauwolfia serpentina, have been indispensable tools for investigating this compound metabolism and the broader ajmaline biosynthetic pathway. researchgate.netresearchgate.netub.edu These in vitro systems offer a controlled environment, free from the physiological and developmental complexities of a whole plant, which greatly facilitates metabolic research. nih.govmdpi.compjoes.com

R. serpentina cell suspension cultures have been the primary source for the detection, isolation, purification, and characterization of many enzymes involved in this compound biotransformation. nih.govnih.gov For instance, this compound reductase was first isolated and characterized from these cultures, which enabled the elucidation of a critical gap in the ajmaline biosynthesis pathway. nih.gov Similarly, the enzyme raucaffricine-O-beta-D-glucosidase, which catalyzes the deglycosylation of raucaffricine to yield this compound, was purified and studied using R. serpentina cell cultures. nih.gov

The initial characterization of the cytochrome P450-dependent enzymatic synthesis of this compound from vinorine was also accomplished using protein extracts from R. serpentina cell cultures. d-nb.infoannualreviews.org Furthermore, somatic hybrid cell cultures, such as those from Rauwolfia serpentina x Rhazya stricta, have demonstrated the ability to produce this compound, showcasing the potential for generating novel metabolic profiles. tandfonline.com

Feeding experiments, where precursor compounds are supplied to the cell cultures, have been instrumental. Supplying ajmaline to R. serpentina cultures led to the discovery of new biotransformation products like raumacline (B1245232). scialert.netresearchgate.net These studies highlight the metabolic plasticity of the cultured cells. The yield of this compound in some cultured cell lines has been reported to be significantly higher than in differentiated plants, making these cultures a valuable source of the compound for research purposes. researchgate.net

Advanced Analytical Techniques in Vomilenine Research

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of vomilenine, providing highly accurate mass measurements that are crucial for determining its elemental composition. currenta.demdpi.commassspeclab.com This technique allows for the differentiation between compounds with the same nominal mass but different molecular formulas. For this compound, HRMS is used to confirm its molecular formula, C₂₁H₂₂N₂O₃. nih.gov

In research, HRMS is frequently coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures, such as plant extracts or fermentation broths from engineered microbes. nih.govresearchgate.net This combination allows for the separation of this compound from other metabolites before it enters the mass spectrometer. Once ionized, typically using electrospray ionization (ESI), the instrument measures the mass-to-charge ratio (m/z) with exceptional precision, often to four decimal places. currenta.de This high mass accuracy enables the confident assignment of the molecular formula [M+H]⁺ for this compound as C₂₁H₂₅N₂O₃⁺. figshare.com

Furthermore, tandem mass spectrometry (MS/MS or HRMS/MS) experiments are employed for structural elucidation. mdpi.com In this technique, the protonated this compound ion is isolated and fragmented, and the resulting fragment ions provide detailed information about the molecule's structure. For instance, a multiple reaction monitoring (MRM) spectrum showing a transition of m/z 351 > 246 has been used as a standard for identifying this compound in yeast fermentation samples. researchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₂N₂O₃ | nih.gov |

| Monoisotopic Mass | 350.1630 Da | nih.gov |

| Observed Ion (Protonated) | [M+H]⁺ | figshare.com |

| Calculated m/z for [M+H]⁺ | C₂₁H₂₃N₂O₃⁺: 351.1703 | |

| Observed Ion (Chloride Adduct) | [M+Cl]⁻ | nih.gov |

| MRM Transition | m/z 351 > 246 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Full Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural characterization and stereochemical assignment of this compound. nih.govjeolusa.com While HRMS provides the molecular formula, NMR reveals the connectivity of atoms and their spatial relationships, which is critical for a complex, polycyclic molecule like this compound.

Research has shown that this compound can exist as a mixture of interconverting epimers at the C-21 position. nih.gov This discovery was made possible through careful NMR analysis. In solvents like CDCl₃ and [D₄]MeOH, the epimers equilibrate rapidly on the NMR timescale, showing only a single set of signals. However, in [D₆]DMSO, two distinct sets of signals were observed in a 4:1 ratio, allowing for the assignment of both the major (21-epi-vomilenine) and minor (this compound) epimers. nih.gov The stereochemical assignment was supported by Nuclear Overhauser Effect (NOE) data, which measures through-space interactions between protons. For example, a strong deshielding of the H-5 proton (δH=3.70 ppm) in the major epimer compared to the minor epimer (δH=3.26 ppm) is caused by the proximity of the C-21 hydroxyl group, confirming the stereochemical arrangement. nih.gov

The structural elucidation of complex alkaloids like this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govipb.pt

1D NMR: ¹H (proton) and ¹³C (carbon) NMR spectra are the starting points. huji.ac.il The ¹H spectrum provides information on the chemical environment and coupling of protons, while the ¹³C spectrum reveals the number and type of carbon atoms.

2D NMR: These experiments correlate signals within the spectra to build a complete picture of the molecular structure. ulethbridge.ca

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing ¹H-¹³C one-bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned earlier, this technique is vital for determining stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. nih.gov

The combination of these techniques allowed researchers to confirm the structure of this compound purified from Rauwolfia serpentina leaves by comparing the chemical shifts to previously published values. nih.gov

Table 2: Selected ¹H NMR Chemical Shifts (ppm) for this compound Epimers in [D₆]DMSO

| Proton | This compound (minor epimer) | 21-epi-vomilenine (major epimer) | Reference |

| H-5 | 3.26 | 3.70 | nih.gov |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental for isolating, purifying, and quantifying this compound in various research contexts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of indole (B1671886) alkaloids. albtechnology.comresearchgate.net It is routinely used to assess the purity of this compound standards and research samples. For instance, the purity of raucaffricine, a glucoside of this compound, is typically determined by HPLC. albtechnology.com In quantitative studies, HPLC with UV detection is employed to measure the concentration of this compound in extracts or reaction mixtures. researchgate.netscielo.br The method's robustness, precision, and accuracy make it suitable for validating the production of this compound in engineered yeast strains or for analyzing its content in plant tissues. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for analyzing more volatile and less polar compounds. vtt.fijournalejmp.com While this compound itself may require derivatization to improve its volatility for GC analysis, GC-MS is highly effective for profiling related alkaloids in a sample. notulaebotanicae.ro The gas chromatograph separates the components of a mixture, which are then identified by the mass spectrometer based on their mass spectra and fragmentation patterns. This method has been used to analyze alkaloid profiles in various medicinal plants, including those from the Rauwolfia genus. researchgate.netnotulaebotanicae.ro

Table 3: Chromatographic Methods in this compound-Related Research

| Technique | Application | Details | Reference |

| HPLC-UV | Purity Assessment & Quantification | Used to determine purity of standards (e.g., >98%) and quantify alkaloids in plant extracts. | albtechnology.comresearchgate.net |

| LC-MS | Identification & Quantification | Coupling of liquid chromatography with mass spectrometry for sensitive detection and identification in complex biological matrices like yeast fermentations. | researchgate.netnih.gov |

| GC-MS | Alkaloid Profiling | Analysis of volatile and non-polar alkaloids in plant extracts, often after derivatization. | vtt.finotulaebotanicae.ro |

X-ray Crystallography for Absolute Configuration Determination (if applicable to this compound or its key intermediates/derivatives)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, at an atomic level. nih.govnih.gov The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in space.

Determining the absolute configuration of a chiral molecule like this compound is possible through the analysis of anomalous dispersion effects. mit.edu This phenomenon, which is more pronounced for heavier atoms, allows differentiation between a molecule and its mirror image (enantiomer). researchgate.net While challenging for molecules containing only light atoms (like carbon, nitrogen, and oxygen), modern detectors and methods have made it increasingly feasible to determine the absolute configuration of such organic compounds. mit.edu

To date, a published X-ray crystal structure specifically for this compound has not been prominently reported in major databases. Obtaining a single crystal of sufficient quality for X-ray diffraction can be a significant challenge, especially for natural products that may be difficult to purify and crystallize. However, X-ray crystallography remains a powerful potential tool. Should a suitable crystal of this compound or a key derivative be obtained, this technique could unequivocally confirm its complete stereochemistry, resolving any ambiguities that might remain from spectroscopic data alone and providing a definitive structural benchmark for all future research. nih.gov

Interrelationships with Other Monoterpene Indole Alkaloids Mias

Vomilenine as a Branch Point in MIA Biosynthesis

This compound stands as a central metabolic hub in the biosynthesis of numerous alkaloids within plants of the Rauwolfia genus. nih.gov Its formation, catalyzed by the cytochrome P450 enzyme vinorine (B1233521) hydroxylase (VH) from its precursor vinorine, marks a crucial bifurcation point. nih.govwikipedia.org From this juncture, the metabolic fate of this compound can proceed down several distinct pathways, giving rise to different families of alkaloids.

The primary pathways originating from this compound lead to:

Ajmaline-type alkaloids : The most prominent pathway involves the multi-step reduction of this compound to produce the antiarrhythmic agent ajmaline (B190527). nih.govresearchgate.net

Perakine-type alkaloids : this compound can undergo isomerization to form perakine (B201161), an alkaloid with a structurally different scaffold. nih.govresearchgate.net

Other related alkaloids : It also serves as a precursor for compounds such as raucaffrinoline, raucaffricine, and 21-hydroxysarpagane glucoside. nih.govfrontiersin.org

This branching is controlled by the enzymatic machinery present within specific plant tissues. For instance, the enzyme that creates this compound, vinorine hydroxylase, also possesses the unusual dual catalytic ability to catalyze its isomerization to perakine. nih.govnih.gov The direction of the metabolic flux is then determined by the downstream enzymes. The high expression of this compound reductase in roots drives the pathway towards ajmaline, while the abundance of perakine reductase in leaves pulls the metabolic flow towards perakine-derived products. nih.gov This enzymatic control at a key branch point is a sophisticated mechanism for generating chemical diversity. nih.govresearchgate.net

Structural and Biosynthetic Links to Ajmaline-Type Alkaloids

This compound is an immediate and essential precursor in the biosynthesis of ajmaline, a clinically significant class Ia antiarrhythmic drug. nih.govnih.gov The conversion of this compound to ajmaline is a reductive pathway involving a sequence of enzymatic steps that modify its structure. wikipedia.orgnih.govnih.gov

Structurally, this compound belongs to the ajmalan (B1240692) class of alkaloids and shares the same core skeleton as ajmaline. The biosynthetic transformation primarily involves the reduction of two double bonds and the hydrolysis of an acetyl group. nih.govnih.gov For years, two alternative sequences for these reductions were postulated. researchgate.net However, recent research has elucidated that the biosynthesis proceeds definitively with the reduction of the 1,2-indolenine bond of this compound first, followed by the reduction of the 19,20-double bond. nih.gov

The key enzymatic steps from this compound to ajmaline are:

1,2-Reduction : this compound is first acted upon by this compound reductase (VR), an NADPH-dependent enzyme that reduces the 1,2-indolenine double bond to yield (2R)-1,2-dihydrothis compound. wikipedia.orgnih.govqmul.ac.uk

19,20-Reduction : The resulting 1,2-dihydrothis compound (B1246003) is then reduced by 1,2-dihydrothis compound reductase (DHVR), which targets the 19,20-double bond to produce 17-O-acetylnorajmaline. wikipedia.orgnih.govgenome.jp

Deacetylation : The acetyl group at the C-17 position is removed from 17-O-acetylnorajmaline by the enzyme acetylajmalan esterase (AAE). wikipedia.orgnih.govnih.gov This reaction forms norajmaline (B1263583).

Methylation : In the final step, norajmaline methyltransferase (NAMT) adds a methyl group to norajmaline, producing the final product, ajmaline. wikipedia.org

This well-defined pathway highlights the direct structural and biosynthetic lineage connecting this compound to the ajmaline family of alkaloids.

Divergence to Sarpagan-Type and Perakine-Type Alkaloids

Beyond its role in ajmaline synthesis, this compound is a critical node for divergence into other alkaloid classes, notably the perakine and sarpagan types.

Divergence to Perakine-Type Alkaloids: The branch leading to perakine represents a significant metabolic diversion. This compound can be isomerized into perakine, which possesses a distinctly different structural framework. nih.govresearchgate.net While this conversion can occur non-enzymatically under acidic conditions, it is significantly facilitated in vivo by the enzyme vinorine hydroxylase (a cytochrome P450, CYP82S18). nih.govnih.govresearchgate.net This enzyme exhibits a remarkable dual function, first producing this compound from vinorine and then catalyzing its subsequent isomerization to perakine. nih.govnih.gov This isomerization is the committed step for the perakine pathway. The resulting perakine is then further metabolized by enzymes like perakine reductase (PR) to form downstream products such as raucaffrinoline. nih.govresearchgate.net This pathway is particularly active in the leaves of Rauwolfia serpentina, demonstrating tissue-specific alkaloid accumulation. nih.gov

Links to Sarpagan-Type Alkaloids: The sarpagan alkaloid skeleton is initially formed earlier in the MIA pathway by the action of the sarpagan bridge enzyme (SBE) on strictosidine-derived intermediates. frontiersin.orgnih.govpugetsound.edu this compound itself is classified as an ajmalan alkaloid, a class derived from the sarpagan type. However, a biosynthetic link back to the sarpagan scaffold exists. It has been proposed that the deacetylation of ajmalan intermediates like vinorine or this compound at the indolenine stage, if not properly controlled, could lead to a spontaneous ring-opening that reverts the structure to a sarpagan-type alkaloid such as 16-epi-vellosimine. nih.gov Furthermore, this compound is a direct precursor to 21-hydroxysarpagane glucoside, confirming a direct metabolic route from this ajmalan intermediate to a sarpagan-type derivative. nih.govfrontiersin.org

Comparative Enzymology Across MIA Pathways

The enzymatic landscape governing the fate of this compound provides a compelling case study in how enzyme families are recruited and specialized to create chemical diversity. Key enzyme classes, including cytochrome P450s (CYPs) and reductases, play pivotal roles in directing intermediates through the ajmaline, perakine, or sarpagan branches. frontiersin.orgnih.gov

Cytochrome P450s (CYPs): The enzyme vinorine hydroxylase (VH/CYP82S18) is a prime example of catalytic versatility. It performs a standard P450-dependent hydroxylation to create this compound but also catalyzes a mechanistically distinct, non-oxidative isomerization to divert a portion of the this compound pool to perakine. nih.govfrontiersin.orgnih.gov This dual activity in a single enzyme serves as an elegant control switch at a major metabolic fork. This contrasts with other P450s in the MIA pathway, such as the sarpagan bridge enzyme (SBE), which is specialized for catalyzing complex carbon-carbon bond formations to create the foundational alkaloid scaffolds. frontiersin.orgresearchgate.net

Reductases: The pathways branching from this compound are largely defined by the action of specific reductases. The route to ajmaline is controlled by a sequential cascade of two highly specific reductases: this compound reductase (VR) and 1,2-dihydrothis compound reductase (DHVR). nih.gov In sharp contrast, the perakine pathway utilizes a different enzyme, perakine reductase (PR), to metabolize its signature intermediate. nih.govresearchgate.net The tissue-specific expression of these distinct reductases (VR in roots, PR in leaves) in concert with the upstream P450 allows the plant to produce different classes of defensive alkaloids in different organs. nih.govfrontiersin.org

This comparative view reveals that the structural divergence of MIAs from this compound is not accidental but is orchestrated by a suite of highly evolved and specialized enzymes. The recruitment of enzymes from common families like CYPs and reductases, and their subsequent adaptation to catalyze unique reactions or act on specific substrates, is a fundamental theme in the evolution of plant chemical diversity.

Future Research Directions and Biotechnological Opportunities

Discovery and Characterization of Unidentified Enzymes in Downstream Pathways

The biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs) is a complex process involving numerous enzymatic steps, with Vomilenine serving as a key intermediate in pathways leading to compounds like ajmaline (B190527), ajmalicine (B1678821), serpentine, catharanthine, and vindoline. While significant progress has been made in identifying enzymes in the early stages of MIA biosynthesis, including those leading to strictosidine (B192452) and this compound, the downstream pathways involving the conversion of this compound to various end products still harbor unidentified enzymes. wikipedia.orgwikipedia.orgwikidata.orgctdbase.orgactascientific.com

Specifically, the conversion of this compound to ajmaline involves several steps, and while some enzymes like this compound 1,2(R)-reductase (VR) and 1,2-dihydrothis compound (B1246003) 19,20(S)-reductase (DHVR) have been recently identified and characterized, other enzymatic activities in the downstream cascade remain less understood. nih.gov For instance, the precise enzymes responsible for all transformations leading from this compound to diverse sarpagine-type alkaloids and other MIA skeletons require further investigation. The complexity arises from the multiple potential fates of this compound, leading to different alkaloid branches. d-nb.infonih.gov Discovering and characterizing these missing enzymes is essential for a complete understanding of MIA metabolism and for reconstituting entire biosynthetic pathways in heterologous systems. This involves biochemical purification, gene cloning, and functional characterization of novel enzymatic activities.

Chemoenzymatic Synthesis of this compound and Novel Analogs

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, offers a powerful approach for the sustainable and efficient production of complex molecules like this compound and its analogs. Enzymes involved in this compound biosynthesis, such as vinorine (B1233521) hydroxylase (VH), which converts vinorine to this compound, and the reductases (VR and DHVR) acting on this compound, are valuable biocatalysts for in vitro or in vivo synthesis. nih.govd-nb.infonih.govnih.gov

Future research can focus on developing chemoenzymatic routes to synthesize this compound from more readily available precursors, potentially bypassing complex plant extraction processes. This could involve reconstituting a series of enzymatic steps in a controlled environment or using engineered enzymes with improved activity or substrate specificity. Furthermore, the catalytic promiscuity or engineered variants of these enzymes could be exploited to produce novel this compound analogs with potentially altered biological activities. nih.govuni.lunih.govrsc.orgrsc.orgnih.govresearchgate.net The modular nature of enzymatic pathways allows for the design of flexible chemoenzymatic cascades for the synthesis of a range of sarpagine-related structures, starting from intermediates like strictosidine aglycone. nih.gov

Synthetic Biology Approaches for Heterologous Production in Microbial Hosts (e.g., Yeast)

Reconstructing complex plant metabolic pathways in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli using synthetic biology is a promising strategy for the sustainable production of valuable plant natural products, including this compound and downstream MIAs. wikipedia.orgnih.govuni.lu Yeast is a particularly attractive host due to its ability to perform complex post-translational modifications and accommodate membrane-bound enzymes like cytochrome P450s, which are crucial in MIA biosynthesis. d-nb.infouni.lufrontiersin.org

Significant progress has been made in engineering yeast for the production of MIA precursors like strictosidine and even downstream products like ajmaline, which involves the this compound intermediate. nih.gov However, achieving high-yield and cost-effective production of this compound and other complex MIAs in microbial hosts still faces challenges. Future research will focus on optimizing the expression of plant biosynthetic genes in microbes, balancing metabolic flux to prevent intermediate accumulation, engineering transport mechanisms for precursors and products, and minimizing the burden on the host organism. wikipedia.orgnih.govuni.lu Strategies include codon optimization, gene stacking, using strong promoters, and compartmentalization of pathways. The successful reconstitution of the "VOM module" (from strictosidine aglycone to this compound) in yeast represents a significant step towards this goal. nih.govresearchgate.net

Elucidation of Regulatory Mechanisms in this compound Biosynthesis

The biosynthesis of this compound and other MIAs in plants is tightly regulated at multiple levels, including transcriptional, translational, and post-translational control. Understanding these regulatory mechanisms is crucial for optimizing alkaloid production in both native plant systems and engineered heterologous hosts. ctdbase.orgwikipedia.orguni.lu

Transcription factors, such as the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) proteins, are known to play significant roles in regulating the expression of MIA biosynthetic genes. ctdbase.orgwikipedia.orguni.lu Future research should aim to identify additional transcription factors and cis-regulatory elements that specifically control the genes involved in this compound biosynthesis and its downstream conversions. Furthermore, investigating the influence of environmental factors, signaling molecules (e.g., jasmonates), and developmental cues on the regulation of this pathway will provide insights for manipulating alkaloid production. Elucidating post-transcriptional and post-translational regulatory mechanisms, such as enzyme compartmentalization, protein-protein interactions, and enzyme modification, will further enhance our ability to engineer the pathway for improved yields. d-nb.infonih.govfrontiersin.org

Investigation of Ecological Roles and Plant-Environment Interactions related to this compound

While much research focuses on the pharmaceutical potential and biosynthesis of MIAs, their natural ecological roles in the plants that produce them are also important areas of study. This compound, as a key intermediate, may have its own specific ecological functions or its presence and concentration could be indicative of the plant's interaction with its environment.

MIAs are generally considered to play roles in plant defense against herbivores and pathogens due to their toxicity. wikipedia.org Future research could investigate if this compound itself possesses defensive properties or if its position as a branch point intermediate influences the plant's ability to rapidly produce different defensive compounds in response to specific environmental challenges. Studies could involve analyzing this compound levels in plants under different stress conditions (e.g., herbivory, pathogen attack, nutrient deficiency) and investigating its direct effects on interacting organisms. Understanding these ecological roles can provide valuable context for the evolution of the MIA pathway and potentially reveal new applications for this compound or its derivatives.

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for identifying and quantifying Vomilenine in plant extracts or synthetic mixtures?

- Methodology : Use a combination of High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 280 nm) and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation. Calibration curves should be prepared using certified reference standards, and retention times compared with published data . For purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm stereochemical integrity, as misreported configurations can lead to erroneous bioactivity claims .

Q. How should researchers design initial pharmacological screening experiments for this compound?

- Methodology : Employ in vitro assays (e.g., enzyme inhibition, receptor binding) with appropriate positive and negative controls. For example, test this compound against acetylcholinesterase (AChE) using the Ellman assay, with donepezil as a positive control. Ensure dose-response curves (0.1–100 µM) are generated in triplicate, and IC₅₀ values are calculated using nonlinear regression models. Include cytotoxicity assessments (e.g., MTT assay on HEK-293 cells) to rule out nonspecific effects .

Q. What are the critical steps in isolating this compound from natural sources while minimizing degradation?

- Methodology : Use fresh plant material, freeze-dried to preserve alkaloid content. Perform extraction with methanol:water (7:3 v/v) under nitrogen to prevent oxidation. Fractionate via flash chromatography (C18 column, gradient elution with acetonitrile/water + 0.1% formic acid). Monitor fractions using thin-layer chromatography (TLC) with Dragendorff’s reagent for alkaloid detection. Store purified this compound in amber vials at −80°C with desiccants .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Methodology : Conduct a meta-analysis of existing literature using PRISMA guidelines. Evaluate confounding factors:

- Source variability : Compare extraction protocols and geographical origins of plant material.

- Assay conditions : Normalize data to standard units (e.g., µM vs. µg/mL) and adjust for batch effects.

- Statistical rigor : Apply heterogeneity tests (I² statistic) and sensitivity analyses to identify outliers. Replicate disputed findings under controlled conditions (e.g., identical cell lines, passage numbers) .

Q. What strategies optimize the enantioselective synthesis of this compound to improve yield and scalability?

- Methodology : Develop a catalytic asymmetric route using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives). Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15). Optimize parameters (temperature, solvent polarity) using Design of Experiments (DoE) software. Characterize intermediates via X-ray crystallography to confirm stereochemical outcomes .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

- Methodology : Combine in silico molecular docking (e.g., AutoDock Vina) with in vivo zebrafish models for preliminary validation. For target deconvolution, use CRISPR-Cas9 knockout libraries or thermal proteome profiling (TPP). Confirm findings with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. What experimental designs mitigate batch-to-batch variability in this compound pharmacology studies?

- Methodology : Implement Good Laboratory Practice (GLP) protocols:

- Standardization : Use a single supplier for cell lines, reagents, and animals (e.g., Charles River Labs).

- Blinding : Assign sample IDs randomly and use double-blinded data analysis.

- Replication : Include three independent biological replicates with technical triplicates.

- Data logging : Document environmental variables (humidity, temperature) using LabArchives ELN .

Methodological Notes

- Data Reporting : Adhere to the NIH guidelines for preclinical studies, including ARRIVE 2.0 checklist for animal research .

- Ethical Compliance : Obtain institutional review board (IRB) approval for human cell line use and declare conflicts of interest per ICMJE standards .

- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo or Figshare with unique DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.